molecular formula C21H18F3N5O3S B11276987 N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide

N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide

Cat. No.: B11276987
M. Wt: 477.5 g/mol
InChI Key: HXWVONAUNFCIKV-UHFFFAOYSA-N
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Description

N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a carbamoyl group, and a sulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the triazinyl ring, the introduction of the trifluoromethyl group, and the coupling of the carbamoyl and sulfanyl groups. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, while the carbamoyl and sulfanyl groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C21H18F3N5O3S

Molecular Weight

477.5 g/mol

IUPAC Name

N-[2-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C21H18F3N5O3S/c1-2-16(30)26-15-9-4-3-8-14(15)18-19(32)27-20(29-28-18)33-11-17(31)25-13-7-5-6-12(10-13)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,31)(H,26,30)(H,27,29,32)

InChI Key

HXWVONAUNFCIKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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